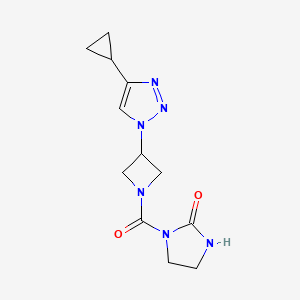
1-(3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-羰基)咪唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C12H16N6O2 and its molecular weight is 276.3. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
贫血治疗
这种化合物已被确定为治疗贫血,尤其是慢性贫血或与慢性肾脏病、透析或癌症化疗相关的贫血的潜在治疗方法 . 它作为 VHL 抑制剂,可以帮助增加红细胞的生成,并减轻贫血症状 .
癌症治疗
该化合物也正在探索其在癌症治疗中的潜在应用 . 作为 VHL 抑制剂,它可能干扰癌细胞的生长和扩散 .
缺血症治疗
缺血症是一种以身体某个部位血液供应减少为特征的疾病,这种化合物可能可以治疗 . 通过抑制 VHL,它可能有助于改善受影响组织的血液流动和氧气供应 .
中风恢复
这种化合物可能有助于中风恢复 . 它可能有助于减少缺血期间对心血管系统的损害,这是中风中常见的现象 .
伤口愈合
这种化合物可能增强伤口愈合 . 通过促进血管生成(新血管的形成),它可以改善伤口部位的血液流动,并加速愈合过程 .
减少瘢痕形成
这种化合物可能减少瘢痕形成 . 通过增强伤口愈合和促进健康组织生长,它可以帮助减少瘢痕组织的形成 .
增强血管生成或动脉生成
这种化合物可能增强血管生成或动脉生成 . 这在需要改善血液供应的疾病中可能特别有利,例如在心脏病发作或中风后的恢复中 .
作用机制
Target of Action
The primary target of the compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation. It plays a crucial role in cellular processes such as cell cycle regulation and hypoxia sensing .
Mode of Action
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the ubiquitin-proteasome system, leading to an accumulation of proteins that would otherwise be degraded. This can result in various cellular changes, depending on the specific proteins affected .
Biochemical Pathways
The inhibition of VHL by 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one affects several biochemical pathways. One of the most significant is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL targets HIF for degradation. When vhl is inhibited, hif accumulates and activates the transcription of several genes involved in processes such as angiogenesis, erythropoiesis, and cell survival .
Result of Action
The action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one leads to molecular and cellular effects such as enhanced angiogenesis, increased erythropoiesis, and improved cell survival . These effects can be beneficial in the treatment of conditions like anemia and cancer .
属性
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c19-11-13-3-4-17(11)12(20)16-5-9(6-16)18-7-10(14-15-18)8-1-2-8/h7-9H,1-6H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRGIIYNBZBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2573470.png)
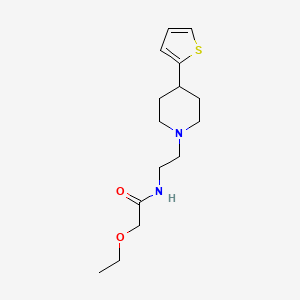
![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2573476.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine](/img/structure/B2573477.png)
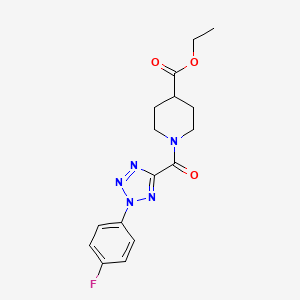

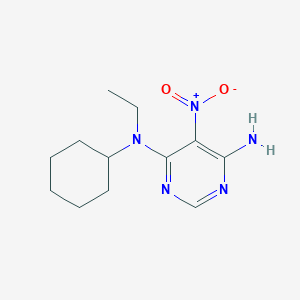
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2573486.png)
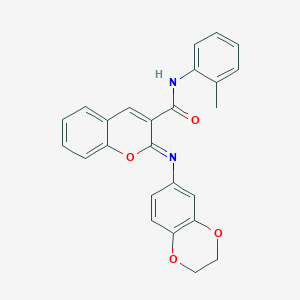
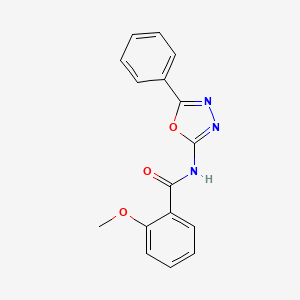
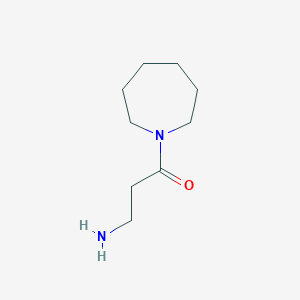
![methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2573492.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)
